
4-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound’s structural features make it a potential candidate for cancer research. Researchers have explored its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell division or inducing apoptosis. Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Insecticide Development
Given its chlorinated benzamide backbone, this compound could be valuable in insecticide development. Similar derivatives have been investigated for their insecticidal properties. Researchers explore their effects on pests, such as mosquitoes, flies, and agricultural crop pests. The compound’s mode of action likely involves disrupting insect neurotransmission or metabolic pathways .
Anti-Inflammatory Potential
Oxadiazole derivatives often exhibit anti-inflammatory properties. Researchers have studied their effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. This compound’s unique substitution pattern may contribute to its anti-inflammatory activity. Investigating its impact on inflammatory diseases (e.g., rheumatoid arthritis, colitis) is warranted .
Antibacterial Agents
The oxadiazole moiety has been associated with antibacterial activity. Researchers have synthesized similar compounds and evaluated their effects against bacterial strains. This compound’s specific substitution pattern may enhance its antibacterial properties. Investigations into its efficacy against drug-resistant bacteria are ongoing .
Neuroprotective Effects
Certain oxadiazole derivatives exhibit neuroprotective potential. Researchers have explored their ability to prevent neuronal damage, reduce oxidative stress, and enhance cognitive function. This compound’s unique structure could make it a promising candidate for neuroprotection studies .
Photophysical Applications
Organic compounds containing oxadiazole moieties often display interesting photophysical properties. Researchers have investigated their fluorescence, phosphorescence, and electroluminescence behavior. This compound’s absorption and emission spectra could be relevant for optoelectronic applications, such as OLEDs and sensors .
Wirkmechanismus
Target of Action
The compound “4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a type of benzamide derivative . Benzamide derivatives have been found to have various biological activities, including antitumoral and anticonvulsive activities . .
Mode of Action
The mode of action of benzamide derivatives can vary greatly depending on their specific structure and the target they interact with. Some benzamide derivatives have been found to inhibit certain enzymes or interact with specific receptors, leading to their biological effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Benzamide derivatives, in general, can have varied ADME properties
Eigenschaften
IUPAC Name |
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKMEJRNNRONJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

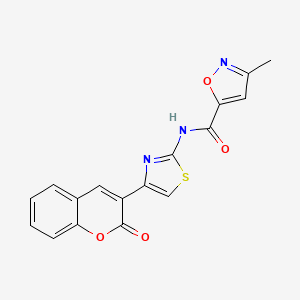
![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)


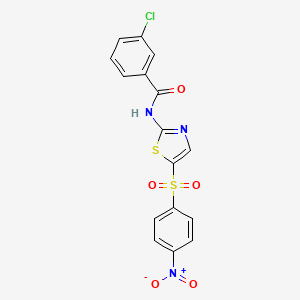
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)
![(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2686796.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)
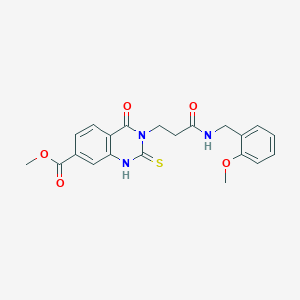
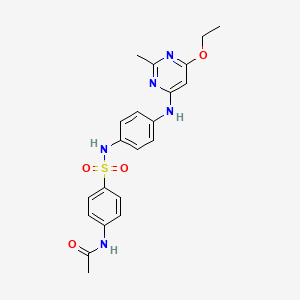
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2686802.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2686804.png)
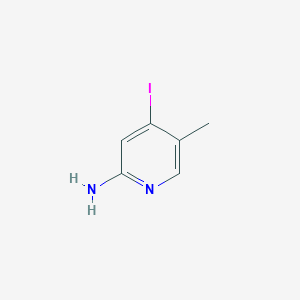
![N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2686807.png)